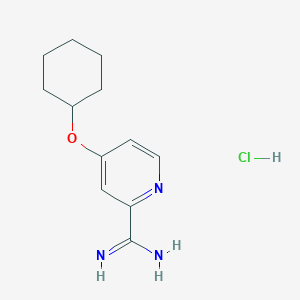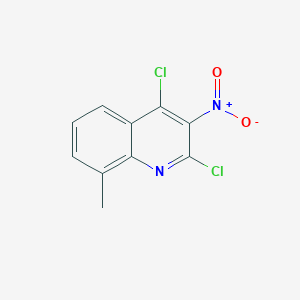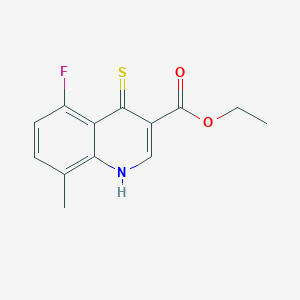
(S)-2-(2-Bromo-4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Bromo-4-fluorophenyl)piperazine is a chiral compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position on the phenyl ring, which is attached to the piperazine moiety. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromo-4-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and piperazine.
Coupling Reaction: The 2-bromo-4-fluoroaniline undergoes a coupling reaction with piperazine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Bromo-4-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions may result in changes to the piperazine ring structure.
Scientific Research Applications
(S)-2-(2-Bromo-4-fluorophenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Bromo-4-fluorophenyl)piperazine: The enantiomer of the compound with a different three-dimensional arrangement.
2-(2-Bromo-4-chlorophenyl)piperazine: A similar compound with a chlorine atom instead of a fluorine atom.
2-(2-Bromo-4-methylphenyl)piperazine: A similar compound with a methyl group instead of a fluorine atom.
Uniqueness
(S)-2-(2-Bromo-4-fluorophenyl)piperazine is unique due to its specific (S)-configuration and the presence of both bromine and fluorine atoms on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1213057-68-1 |
|---|---|
Molecular Formula |
C10H12BrFN2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
(2S)-2-(2-bromo-4-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrFN2/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2/t10-/m1/s1 |
InChI Key |
NMHXUWAUDUUCBM-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C2=C(C=C(C=C2)F)Br |
Canonical SMILES |
C1CNC(CN1)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)



![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)

![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)

